Isoapetalic acid

Cytotoxicity Leukemia Natural Product

Isoapetalic acid is the definitive negative control for anti-HIV research: it completely lacks RT inhibition despite structural homology to active dipyranocoumarins. Its moderate cytotoxicity (P‑388 IC50 8.51 µg/mL) serves as a quantifiable baseline for SAR‑driven medicinal chemistry campaigns, while its unique chromatographic signature enables reliable phytochemical dereplication. Select this compound when experimental fidelity demands an authentic, well‑characterized natural product standard.

Molecular Formula C22H28O6
Molecular Weight 388.5 g/mol
CAS No. 34366-34-2
Cat. No. B1160540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoapetalic acid
CAS34366-34-2
Molecular FormulaC22H28O6
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C
InChIInChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13?/m1/s1
InChIKeyJZWLSXINEVHWEP-ZNRZSNADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isoapetalic Acid: A Pyranochromene Natural Product for Bioactivity-Guided Research


Isoapetalic acid (CAS: 34366-34-2) is a naturally occurring pyranochromene isolated from various species of the Calophyllum genus [1]. It belongs to a class of compounds known for diverse bioactivities, including anti-HIV, cytotoxic, and antimicrobial properties [2]. This compound serves as a key chemical probe for understanding the structure-activity relationships (SAR) within its class, particularly in differentiating its biological profile from closely related structural isomers and derivatives.

Why Isoapetalic Acid Cannot Be Interchanged with Analogs Like Apetalic Acid or Methyl Isoapetalic


The assumption that in-class chromanone acids are functionally interchangeable is directly contradicted by empirical data. Subtle structural variations among analogs lead to significant differences in potency and, critically, in their bioactivity profile. For instance, methylation of isoapetalic acid dramatically increases its cytotoxicity, and its isomeric configuration dictates a complete lack of HIV-1 RT inhibition compared to active dipyranocoumarins from the same plant [1][2]. Therefore, substituting isoapetalic acid with a related analog will fundamentally alter the experimental outcome, making it essential to select the specific compound for defined research purposes.

Quantitative Differentiation: Evidence for Prioritizing Isoapetalic Acid over Analogs


Cytotoxic Potency Against P-388 Murine Leukemia Cells: Isoapetalic Acid vs. Methyl Isoapetalic

In a direct comparison, isoapetalic acid demonstrates significantly lower cytotoxic activity against P-388 murine leukemia cells compared to its methyl ester derivative. This establishes isoapetalic acid as the less potent, and potentially more selective, parent compound for further structural modification [1].

Cytotoxicity Leukemia Natural Product

Selectivity in Anti-HIV Activity: Isoapetalic Acid vs. Calanolides

Unlike the highly active dipyranocoumarins calanolide A and B, which were isolated from the same plant, isoapetalic acid was found to be completely devoid of HIV-1 reverse transcriptase (RT) inhibitory activity [1]. This clear inactivity profile provides a valuable negative control.

Anti-HIV Reverse Transcriptase Selectivity

Antibacterial Activity: Broad-Spectrum Potential of the Chromanone Class

As part of a class of chromanones, isoapetalic acid contributes to a moderate antibacterial profile against Gram-positive bacteria. Studies on related compounds from Calophyllum species show Minimum Inhibitory Concentration (MIC) values in the range of 31.25 - 125 µg/mL against bacteria like B. subtilis and S. aureus [1].

Antibacterial Gram-positive MIC

Key Application Scenarios for Isoapetalic Acid in Research and Development


Chemical Biology: Investigating the Structural Basis of HIV-1 RT Inhibition

Researchers can use isoapetalic acid as a perfect negative control in anti-HIV assays. While structurally related to active compounds from the same natural source, it lacks HIV-1 RT inhibitory activity [1]. This allows for the precise identification of the molecular features that are essential for therapeutic activity, a critical step in rational drug design.

Medicinal Chemistry: Establishing a Baseline for Cytotoxicity Optimization

Isoapetalic acid, with its moderate cytotoxicity (IC50 of 8.51 µg/mL against P-388 cells), serves as an ideal starting point for medicinal chemistry campaigns [2]. Its activity is significantly lower than its methyl ester derivative, providing a clear quantitative benchmark against which the potency of new synthetic analogs can be measured and optimized.

Natural Product Research: Phytochemical Profiling and Dereplication

As a well-characterized natural product with reported spectral data, isoapetalic acid is a valuable reference standard for phytochemical analysis [3][4]. Its unique chromatographic and spectroscopic signature facilitates accurate identification and dereplication in complex plant extracts, enabling more efficient isolation of novel bioactive compounds from Calophyllum and related species.

Technical Documentation Hub

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